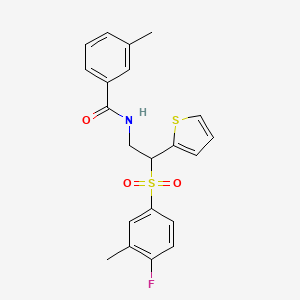

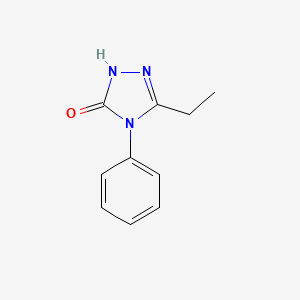

3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, also known as EPT, is an organic compound belonging to the triazole family. It is a synthetic molecule with a wide range of applications in the scientific research field. It is of particular interest due to its ability to act as a catalyst in many laboratory experiments. This article will discuss the synthesis of EPT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Molecular Structure and Polymorphism

A study reported a monoclinic polymorph of a closely related compound, demonstrating the importance of molecular structure analysis in understanding the physical properties of triazole derivatives. This research highlights the diverse crystal packing and potential for polymorphism within triazole compounds, affecting their chemical stability and reactivity (Dolzhenko et al., 2010).

Catalysis and Chemical Reactions

Triazole derivatives have been explored for their catalytic properties, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. One study detailed half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole based organosulfur/-selenium ligands, showcasing their efficiency in catalysis. This underscores the role of triazole derivatives in facilitating chemical reactions, which is crucial for the synthesis of complex molecules (Saleem et al., 2013).

Antioxidant Activities

New trisubstituted triazoles were synthesized and evaluated for their antioxidant properties. This research is indicative of the potential health and pharmaceutical applications of triazole derivatives, focusing on their ability to combat oxidative stress in biological systems (Sancak et al., 2012).

Corrosion Inhibition

Triazole derivatives have also been studied for their application as corrosion inhibitors for mild steel in acidic environments. This research highlights the practical applications of triazole compounds in protecting industrial materials from corrosion, extending the lifespan of metal components and structures (Nahlé et al., 2021).

Conductive Polymers

The potential of diphenyltriazole as a monomer for conductive polymers was explored, with implications for the development of new materials with electrical conductivity. This research points towards the use of triazole derivatives in electronic devices and components, offering new pathways for the advancement of materials science (Carlsen et al., 1990).

Propriétés

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPZXPVHVADAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)N1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)

![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)

![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)